molecular formula C11H11NO3 B1594802 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol CAS No. 33432-52-9

2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol

Cat. No.: B1594802
CAS No.: 33432-52-9
M. Wt: 205.21 g/mol
InChI Key: SFSQLOPNXVVBLC-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol is an organic compound with the molecular formula C11H11NO3 It is a derivative of butynol, featuring a nitrophenyl group and a methyl group attached to the butynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol typically involves the reaction of 3-bromonitrobenzene with 3-methylbutynol under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process. The reaction conditions include:

    Temperature: Generally, the reaction is carried out at elevated temperatures, around 80-100°C.

    Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Catalyst: Palladium catalysts such as Pd(PPh3)4 are commonly used.

    Base: A base like potassium carbonate (K2CO3) is often added to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for temperature control, solvent addition, and product isolation is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-methyl-4-(3-nitrophenyl)-3-butyn-2-one.

    Reduction: Formation of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the butynol backbone can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-2-ol: A simpler analog without the nitrophenyl group.

    2-Methyl-3-butyn-2-ol: Lacks the nitrophenyl group but has a similar butynol backbone.

    4-Nitrophenyl-3-butyn-2-ol: Similar structure but with the nitrophenyl group in a different position.

Uniqueness

2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol is unique due to the presence of both the nitrophenyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-methyl-4-(3-nitrophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2,13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSQLOPNXVVBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067767
Record name 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)-
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33432-52-9
Record name 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol
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Record name 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)-
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Record name 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)-
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Record name 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)-
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Record name 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol
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Record name 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol
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Synthesis routes and methods

Procedure details

Sabourin, Prepr. Div. Pet. Chem., Am. Chem. Soc., vol. 24, pp. 233-239 discloses the preparation of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol (an aminophenylacetylene) and 3-aminophenylacetylene in two and three steps, respectively, from 3-bromonitrobenzene and 2-methyl-3-butyn-2-ol. In the first step, 3-bromonitrobenzene and 2-methyl-3-butyn-2-ol were reacted in the presence of a catalyst system of bis(triphenylphosphine)palladium dichloride, additional triphenylphosphine, and cuprous iodide in triethylamine solvent at the reflux temperature to obtain 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol. In the second step, this nitrophenylacetylene was hydrogenated in isopropanol in the presence of a Ru/Al2 03 catalyst to obtain 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol. This reference states that is essential to stop the hydrogenation reaction at the stoichiometric point because reduction of the triple bond ensues. In the third step, this aminophenylacetylene was heated in toluene in the presence of sodium hydroxide pellets, with removal of the acetone co-product by distillation, to obtain 3-aminophenylacetylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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